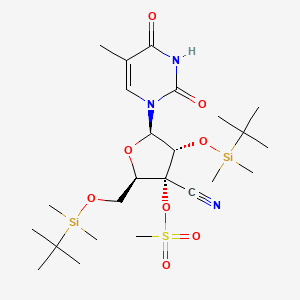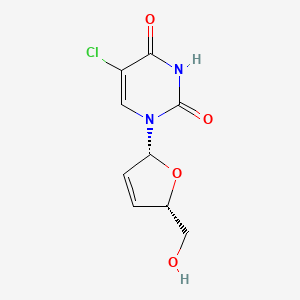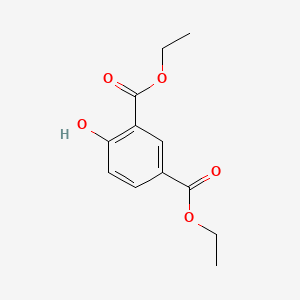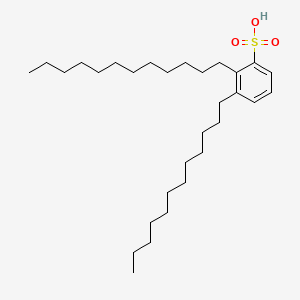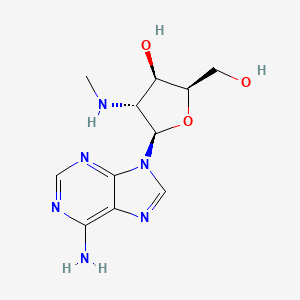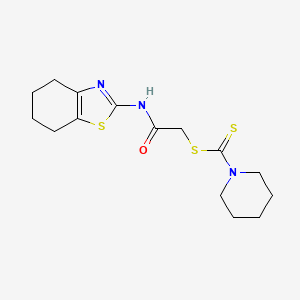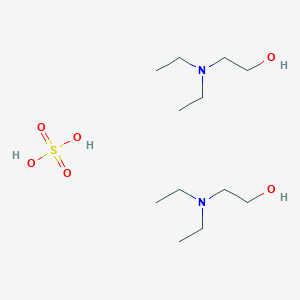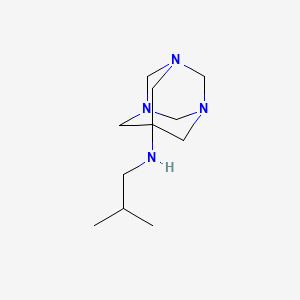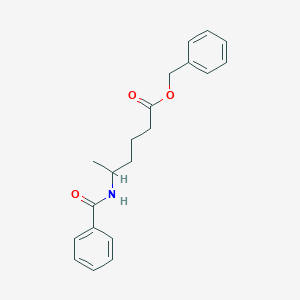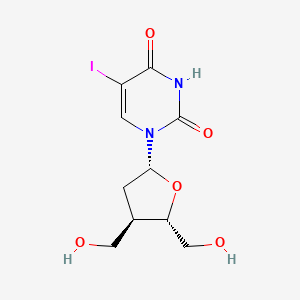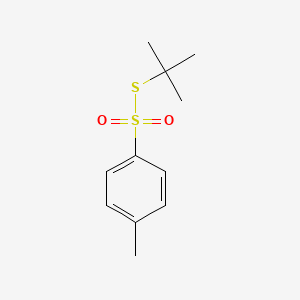![molecular formula C11H15CuN2Na5O14S B12798131 copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate CAS No. 87731-78-0](/img/structure/B12798131.png)
copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique properties and versatility, making it a valuable substance in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate involves multiple steps. The process typically begins with the reaction of ethylenediaminetetraacetic acid (EDTA) with formaldehyde and sodium hydroxide. This reaction forms a complex that is then reacted with copper sulfate to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and controlled conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to optimize the formation of the desired product .
化学反応の分析
Types of Reactions
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ions in the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce copper(II) complexes, while reduction reactions may yield copper(I) complexes .
科学的研究の応用
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate has numerous applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be used in various applications. The molecular targets and pathways involved include interactions with metal ions and enzymes, affecting their activity and stability .
類似化合物との比較
Similar Compounds
Tetrasodium ethylenediaminetetraacetate: Another chelating agent with similar properties but different metal ion affinities.
Ethylenediaminetetraacetic acid tripotassium salt dihydrate: Used in similar applications but with different solubility and stability characteristics.
Uniqueness
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate is unique due to its specific combination of ligands and metal ions, providing distinct properties that make it suitable for specialized applications in research and industry .
特性
CAS番号 |
87731-78-0 |
|---|---|
分子式 |
C11H15CuN2Na5O14S |
分子量 |
609.80 g/mol |
IUPAC名 |
copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate |
InChI |
InChI=1S/C10H16N2O8.CH2O.Cu.5Na.H2O4S.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;1-2;;;;;;;1-5(2,3)4;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);1H2;;;;;;;(H2,1,2,3,4);1H2/q;;+2;5*+1;;/p-7 |
InChIキー |
KKBICIVIAVHOOL-UHFFFAOYSA-G |
正規SMILES |
C=O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[OH-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



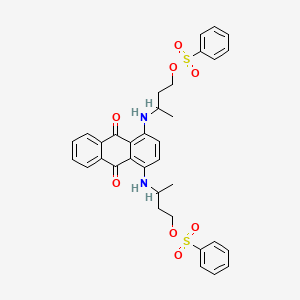
![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
